Phenyl 3-{[(3-methoxybenzoyl)oxy]methyl}benzoate
Overview
Description
Phenyl 3-{[(3-methoxybenzoyl)oxy]methyl}benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a phenyl group and a methoxybenzoyl group linked through an ester bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 3-{[(3-methoxybenzoyl)oxy]methyl}benzoate typically involves the esterification of 3-methoxybenzoic acid with phenyl 3-hydroxybenzoate. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Phenyl 3-{[(3-methoxybenzoyl)oxy]methyl}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
Oxidation: The major product is 3-methoxybenzoic acid.
Reduction: The major product is 3-methoxybenzyl alcohol.
Substitution: The products vary depending on the nucleophile used.
Scientific Research Applications
Phenyl 3-{[(3-methoxybenzoyl)oxy]methyl}benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of Phenyl 3-{[(3-methoxybenzoyl)oxy]methyl}benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active components, which then interact with enzymes or receptors in biological systems. The methoxy group can also participate in hydrogen bonding and other interactions that influence the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: An ester with a similar structure but with a methyl group instead of a phenyl group.
Ethyl benzoate: Another ester with an ethyl group instead of a phenyl group.
Propyl benzoate: An ester with a propyl group instead of a phenyl group.
Uniqueness
Phenyl 3-{[(3-methoxybenzoyl)oxy]methyl}benzoate is unique due to the presence of both a phenyl group and a methoxybenzoyl group, which confer specific chemical and biological properties
Properties
IUPAC Name |
phenyl 3-[(3-methoxybenzoyl)oxymethyl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O5/c1-25-20-12-6-9-18(14-20)21(23)26-15-16-7-5-8-17(13-16)22(24)27-19-10-3-2-4-11-19/h2-14H,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMCTAVBBCGFPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)OCC2=CC(=CC=C2)C(=O)OC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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